LogP Lipophilicity Comparison
The target compound tert-butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate (CAS 2413882-94-5) exhibits a computed LogP of 1.8119 . Its closest direct analog, tert-butyl N-(5-hydroxypyridin-3-yl)carbamate (CAS 906745-11-7), which lacks the methylene spacer and has a direct carbamate–pyridine linkage, shows LogP values of 2.20720 [1] and 2.33 from two independent databases, representing a lipophilicity increase of ΔLogP = +0.40 to +0.52. The positional isomer tert-butyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate (CAS 1260771-98-9), bearing the carbamate directly on the pyridine ring and the hydroxymethyl on the ring itself, has a vendor-reported LogP of 0.899 , a difference of ΔLogP = −0.91 relative to the target compound. These differences exceed 0.4 log units in both comparative directions, a magnitude recognized as pharmaceutically significant for aqueous solubility and passive membrane permeability.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.8119 (Leyan computed) |
| Comparator Or Baseline | Comparator 1: CAS 906745-11-7, LogP = 2.20720 (Molbase) [1] and LogP = 2.33 (ChemSrc) ; Comparator 2: CAS 1260771-98-9, LogP = 0.899 (Fluorochem) |
| Quantified Difference | ΔLogP (vs. CAS 906745-11-7) = +0.40 to +0.52 log units (analog more lipophilic); ΔLogP (vs. CAS 1260771-98-9) = −0.91 log units (isomer less lipophilic) |
| Conditions | Computed LogP values from vendor product specification datasheets; individual computational methods may vary between sources. |
Why This Matters
A LogP difference exceeding ±0.4 log units between structural analogs is pharmaceutically meaningful for aqueous solubility and passive membrane permeability, directly impacting bioavailability predictions and formulation requirements in drug discovery programs.
- [1] Molbase.cn. Chemical properties: tert-Butyl N-(5-hydroxypyridin-3-yl)carbamate, CAS 906745-11-7, LOGP 2.20720. View Source
